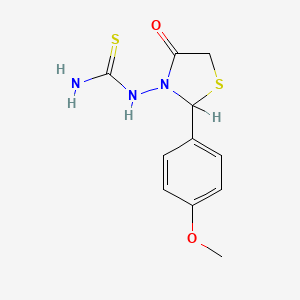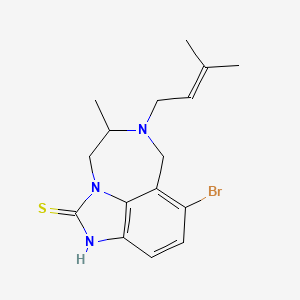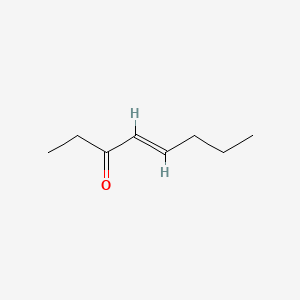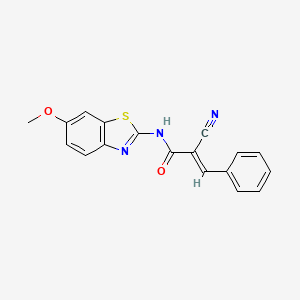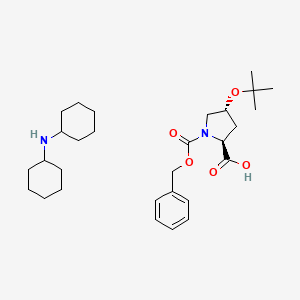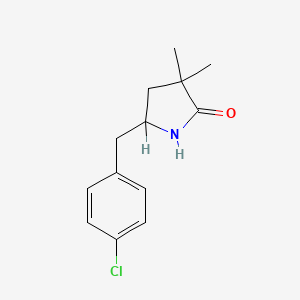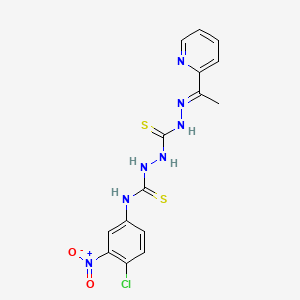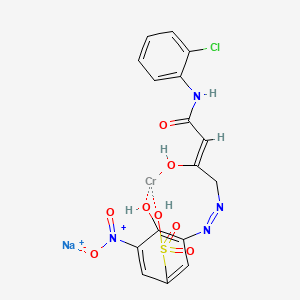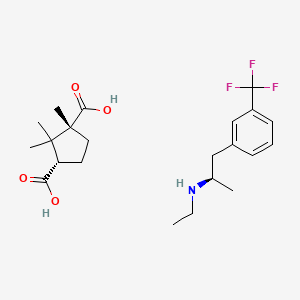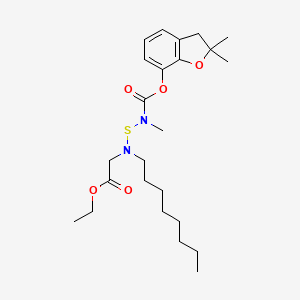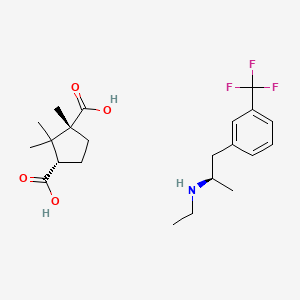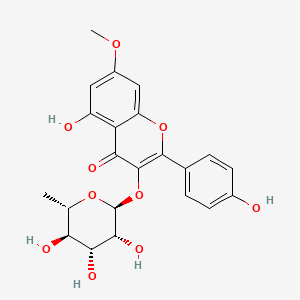
Rhamnocitrin 3-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhamnocitrin 3-rhamnoside is a flavonoid glycoside found in various plant species. It is known for its antioxidant, anti-inflammatory, and antimicrobial properties. This compound is a derivative of rhamnocitrin, a flavonol, and is characterized by the presence of a rhamnose sugar moiety attached to the rhamnocitrin molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhamnocitrin 3-rhamnoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzymes are stable over a pH range of 6.5 to 8.5 and have a half-life of 1.5 hours at 45°C .
Industrial Production Methods
Industrial production of this compound can be achieved using biotechnological approaches, such as the aforementioned enzymatic synthesis. This method is advantageous due to its high efficiency and specificity, allowing for the production of this compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rhamnocitrin 3-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Rhamnocitrin 3-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a valuable tool for investigating cellular processes and signaling pathways.
Wirkmechanismus
Rhamnocitrin 3-rhamnoside exerts its effects through various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid-2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By influencing these pathways, this compound can reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant response .
Vergleich Mit ähnlichen Verbindungen
Rhamnocitrin 3-rhamnoside is similar to other flavonoid glycosides, such as quercetin-3-O-rhamnoside (quercitrin) and isorhamnetin-3-O-rhamnoside. it is unique in its specific structural features and biological activities. For instance, while quercitrin is known for its strong antioxidant properties, this compound has a more pronounced anti-inflammatory effect .
List of Similar Compounds
- Quercetin-3-O-rhamnoside (quercitrin)
- Isorhamnetin-3-O-rhamnoside
- Rhamnetin-3-O-rhamnoside
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
57525-01-6 |
|---|---|
Molekularformel |
C22H22O10 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-9-16(25)18(27)19(28)22(30-9)32-21-17(26)15-13(24)7-12(29-2)8-14(15)31-20(21)10-3-5-11(23)6-4-10/h3-9,16,18-19,22-25,27-28H,1-2H3/t9-,16-,18+,19+,22-/m0/s1 |
InChI-Schlüssel |
SMGALHQWCQAJSC-HOHGHBTGSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


